Lomefloxacin hydrochloride

Catalog No.
S533485
CAS No.
98079-52-8
M.F
C17H20ClF2N3O3
M. Wt
387.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lomefloxacin hydrochloride

CAS Number

98079-52-8

Product Name

Lomefloxacin hydrochloride

IUPAC Name

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C17H20ClF2N3O3

Molecular Weight

387.8 g/mol

InChI

InChI=1S/C17H19F2N3O3.ClH/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);1H

InChI Key

KXEBLAPZMOQCKO-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid, Décalogiflox, Logiflox, lomefloxacin, lomefloxacin hydrochloride, lomenfloxacin, Maxaquin, NY 198, NY-198, Ocacin, Okacin, Okacyn, SC 4711, SC-4711

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl

Description

The exact mass of the compound Lomefloxacin hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758168. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Lomefloxacin hydrochloride is the salt form of lomefloxacin, a fluorinated quinolone derivative. Fluoroquinolones are a class of synthetic antibiotics known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria []. Lomefloxacin was first discovered and developed by Hoffmann-La Roche in the 1980s [].


Molecular Structure Analysis

Lomefloxacin hydrochloride has a complex molecular structure containing a fluorinated quinolone core with attached cyclic amine and carboxylic acid functional groups (CID 68624, [PubChem]). The presence of the fluorine atom is crucial for its antibacterial activity []. Additionally, the cyclic amine group contributes to its broad-spectrum activity [].


Chemical Reactions Analysis

The specific synthesis of lomefloxacin hydrochloride is proprietary information. However, the general synthesis of fluoroquinolone antibiotics involves a multi-step process starting from aniline derivatives. Lomefloxacin undergoes decomposition upon exposure to light and heat [].


Physical And Chemical Properties Analysis

  • Melting point: 312-315 °C []
  • Boiling point: Decomposes []
  • Solubility: Soluble in water, slightly soluble in ethanol []
  • pKa: 6.3 []

Lomefloxacin acts as a bactericidal antibiotic by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for bacterial DNA replication and repair []. By inhibiting these enzymes, lomefloxacin disrupts the bacterial cell cycle, leading to cell death [].

Lomefloxacin hydrochloride can cause various side effects, including gastrointestinal upset, nausea, vomiting, diarrhea, and headache. It can also prolong the QT interval on the electrocardiogram, which can increase the risk of arrhythmias []. Lomefloxacin is contraindicated in pregnant and lactating women, as well as individuals with a history of tendonitis or quinolone-associated adverse reactions.

Data on specific toxicity:

  • LD50 (rat, oral): 1000 mg/kg []

Antimicrobial Activity Studies

One key area of research involving lomefloxacin hydrochloride is investigating its antimicrobial activity against various pathogens. Scientists use it to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against different bacterial strains. This helps assess its effectiveness against specific infections and identify potential new uses ().

Here's an example: Researchers might compare the activity of lomefloxacin hydrochloride with other antibiotics against emerging antibiotic-resistant bacteria. This information can guide the development of treatment strategies for these challenging infections.

Pharmacokinetic and Pharmacodynamic Studies

Lomefloxacin hydrochloride's absorption, distribution, metabolism, and excretion (ADME) are crucial aspects studied in scientific research. Scientists use various techniques to track the movement of the drug in the body and understand its interaction with tissues and organs. This knowledge helps optimize dosage regimens and improve treatment efficacy ().

For instance, researchers might investigate the penetration of lomefloxacin hydrochloride into specific tissues like the eye or lungs. This information can aid in developing targeted delivery methods for treating infections in these areas.

Drug Development and Formulation Studies

Lomefloxacin hydrochloride serves as a reference compound in the development of new fluoroquinolone antibiotics. Its established mechanism of action and pharmacological profile allow researchers to compare novel drugs against this benchmark. Additionally, scientists use lomefloxacin hydrochloride to explore new formulations for improved delivery methods or enhanced stability.

For example, researchers might develop a topical formulation of lomefloxacin hydrochloride for treating skin infections. This would require studies on the drug's penetration through the skin and its stability in the chosen formulation base ().

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

98079-51-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Lomefloxacin Hydrochloride is the hydrochloride salt form of lomefloxacin, a synthetic broad-spectrum fluoroquinolone with antibacterial activity. Lomefloxacin hydrochloride inhibits DNA gyrase, a type II topoisomerase involved in the induction or relaxation of supercoiling during DNA replication. This inhibition leads to a decrease in DNA synthesis during bacterial replication, resulting in cell growth inhibition and eventually cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Irritant

Irritant

Other CAS

98079-52-8

Wikipedia

Lomefloxacin hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Wei Y, Du S, Ito Y. Enantioseparation of lomefloxacin hydrochloride by
2: Sultana N, Arayne MS, Furqan H. In vitro availability of lomefloxacin
3: Derevianko II, Lopatkin NA, Khodyreva LA, Kondrat'eva EM. [The use of Maxaquin
4: Yasueda S, Higashiyama M, Yamaguchi M, Isowaki A, Ohtori A. Corneal critical
5: Bai ZZ, Zhang QS, Sheng LS. [Study on photodegradation kinetics of
6: Arata J, Horio T, Soejima R, Ohara K. Photosensitivity reactions caused by
7: Kuznetsovoĭ SM. [Lomefloxacin hydrochloride (Maxaquin), a long-acting

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